![molecular formula C14H16N2O2S B2499023 N-(2-(2-thia-5-azabicyclo[2.2.1]heptan-5-yl)-2-oxoethyl)benzamide CAS No. 2034455-26-8](/img/structure/B2499023.png)

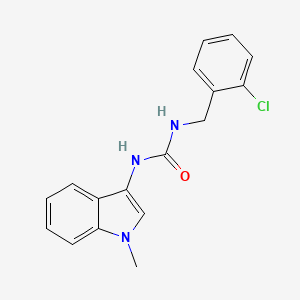

N-(2-(2-thia-5-azabicyclo[2.2.1]heptan-5-yl)-2-oxoethyl)benzamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

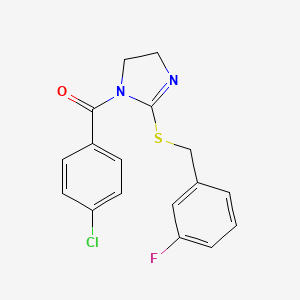

Synthesis Analysis

The synthesis of compounds related to N-(2-(2-thia-5-azabicyclo[2.2.1]heptan-5-yl)-2-oxoethyl)benzamide often involves complex synthetic routes due to the intricacy of the bicyclic azabicyclo structure. For example, the synthesis and characterization of related bicyclic compounds have been explored through methods that highlight the challenges and innovative strategies required to construct such frameworks. In one study, a method for synthesizing azabicyclo structures involved the thermal decomposition of N-amino-7-azabicyclo[2.2.1]heptane derivatives, showcasing the potential pathways to similar bicyclic systems (Dervan & Uyehara, 1976). Additionally, the use of photochemical [2+2]-cyclization has been applied to generate functionalized azabicycloheptanes, demonstrating a one-step synthesis approach for producing complex bicyclic analogs (Skalenko et al., 2018).

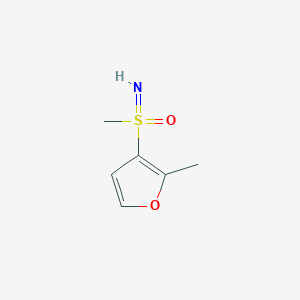

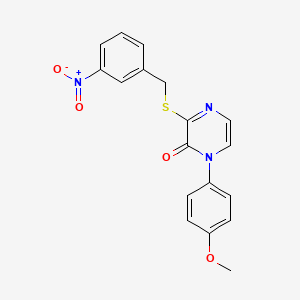

Molecular Structure Analysis

The molecular structure of azabicyclo compounds, including those similar to N-(2-(2-thia-5-azabicyclo[2.2.1]heptan-5-yl)-2-oxoethyl)benzamide, often reveals a compact and rigid framework. This rigidity is essential for their potential biological activities and chemical properties. For instance, a related compound was characterized using single crystal X-ray diffractometry, which provided detailed insights into the bond lengths and angles, demonstrating the conformational specifics of the bicyclic azabicyclo structure (Odame, Hosten, & Tshentu, 2020).

Chemical Reactions and Properties

Azabicyclo compounds exhibit a range of chemical reactions due to their unique structure, enabling diverse transformations and applications. The reactivity of such compounds is often explored through their participation in cycloaddition reactions, hydrogen abstractions, and other transformations that utilize the bicyclic azabicyclo core as a reactive intermediate. These reactions are pivotal in further derivatizing the core structure for potential applications in drug discovery and organic synthesis (Gensini et al., 2002).

科学的研究の応用

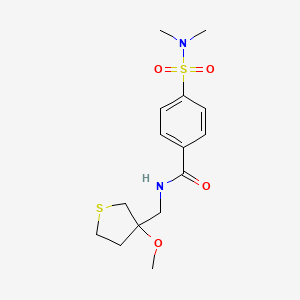

Beta-Lactamase Inhibition

N-(2-(2-thia-5-azabicyclo[2.2.1]heptan-5-yl)-2-oxoethyl)benzamide is a compound that has been studied for its potential as a beta-lactamase inhibitor. Beta-lactamase inhibitors, such as CP-45,899, play a crucial role in extending the antibacterial spectrum of beta-lactams, enabling these antibiotics to effectively inhibit the growth of resistant bacteria harboring beta-lactamases. CP-45,899, in particular, has shown promise in inhibiting several bacterial penicillinases and cephalosporinases, demonstrating weak antibacterial activity on its own but potent effects when used in combination with beta-lactams like ampicillin against various resistant strains including Neisseria gonorrhoeae. This highlights the compound's potential in addressing antibiotic resistance by restoring the efficacy of beta-lactam antibiotics against resistant pathogens (English et al., 1978).

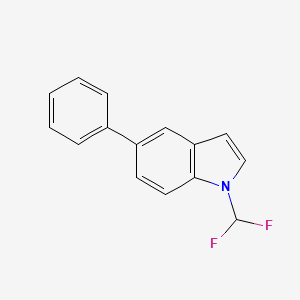

Drug Discovery Building Blocks

Research into the structural modification and synthesis of compounds similar to N-(2-(2-thia-5-azabicyclo[2.2.1]heptan-5-yl)-2-oxoethyl)benzamide has led to the development of advanced building blocks for drug discovery. These include the photochemical synthesis of 3-azabicyclo[3.2.0]heptanes, which are considered attractive for the development of new pharmaceuticals due to their structural complexity and potential for biological activity. Such methodologies enable the rapid synthesis of substituted 3-azabicyclo[3.2.0]heptanes from common chemicals, showcasing the versatility of these compounds in drug design and discovery efforts (Denisenko et al., 2017).

Synthesis and Characterization

The synthesis and characterization of novel Schiff base derivatives derived from amoxicillin, involving 4-thia-1-azabicyclo[3.2.0] heptane-2-carboxylic acid, highlight the compound's utility in creating new molecules with potential antibacterial activity. This demonstrates the broader applicability of the core structure in synthesizing new compounds with potential pharmacological applications, including antibacterial and fungicidal activities (Al-Masoudi et al., 2015).

特性

IUPAC Name |

N-[2-oxo-2-(2-thia-5-azabicyclo[2.2.1]heptan-5-yl)ethyl]benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H16N2O2S/c17-13(16-8-12-6-11(16)9-19-12)7-15-14(18)10-4-2-1-3-5-10/h1-5,11-12H,6-9H2,(H,15,18) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LSVOJGNPQXEBPP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2CN(C1CS2)C(=O)CNC(=O)C3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H16N2O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

276.36 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(2-(2-thia-5-azabicyclo[2.2.1]heptan-5-yl)-2-oxoethyl)benzamide | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[cyano(1-phenyl-1H-pyrazol-4-yl)methyl]-2-ethoxyacetamide](/img/structure/B2498944.png)

![4-Chloro-N-[1H-indol-3-yl-(3-methoxyphenyl)methyl]benzenesulfonamide](/img/structure/B2498948.png)

![N-[2-[[2-(1-Methylcyclohexyl)acetyl]amino]ethyl]prop-2-enamide](/img/structure/B2498954.png)

![6-[(2,5-Dimethylphenyl)methylsulfanyl]-3-pyridin-4-yl-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2498958.png)

![2-[3-(4-Cyanoanilino)-1-(dimethylamino)-2-propenylidene]malononitrile](/img/structure/B2498961.png)